

review of literature comparing L-368,899 with other tocolytics

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L-368,899 in Tocolysis: A Comparative Literature Review

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the available scientific literature on **L-368,899**, a non-peptide oxytocin receptor antagonist, and compares its profile with other tocolytic agents used in the management of preterm labor. The information is compiled from preclinical and early-phase clinical studies to offer a detailed perspective for research and development purposes.

Executive Summary

L-368,899 emerged as a potent, orally active oxytocin antagonist with the potential for tocolytic use.[1][2] Preclinical studies in animal models, including pregnant rhesus monkeys, demonstrated its efficacy in inhibiting both spontaneous and oxytocin-induced uterine contractions.[1][3][4] The drug progressed to Phase I human trials, where it was generally well-tolerated and showed effectiveness in blocking oxytocin-stimulated uterine activity in postpartum women.[1] However, further clinical development was halted due to suboptimal oral bioavailability and pharmacokinetic properties.[3][4]

In comparison, other tocolytics such as the peptide oxytocin antagonist atosiban, β -adrenergic agonists (e.g., ritodrine, terbutaline), and calcium channel blockers (e.g., nifedipine) have been



extensively studied in clinical trials and are used in clinical practice to varying extents. Atosiban, while effective and associated with fewer maternal side effects than β -agonists, has not demonstrated superiority in neonatal outcomes.[5][6][7] β -agonists are effective but are associated with significant maternal cardiovascular side effects.[7][8] Calcium channel blockers offer a balance of efficacy and a more favorable side effect profile compared to β -agonists.[9] [10][11]

This guide will delve into the available data for **L-368,899** and provide a comparative analysis against these established tocolytic agents.

Comparative Data of Tocolytic Agents

The following tables summarize the available quantitative data for **L-368,899** and other tocolytics. It is important to note that the data for **L-368,899** is primarily from preclinical and Phase I studies, while the data for other agents are from more extensive clinical trials.

Table 1: Receptor Binding Affinity and Potency



Tocolytic Agent	Receptor Target	Binding Affinity (IC50/Ki)	Potency (pA2)	Species	Reference
L-368,899	Oxytocin Receptor	IC50 = 8.9 nM	-	Human	[2]
Vasopressin V1a Receptor	IC50 = 370 nM	-	Human	[2]	
Vasopressin V2 Receptor	IC50 = 570 nM	-	Human	[2]	
Atosiban	Oxytocin Receptor	-	-	Human	[3]
Vasopressin V1a Receptor	-	-	Human	[3]	
Retosiban	Oxytocin Receptor	>15-fold more potent than atosiban	-	Human	[3][12]
L-371,257	Oxytocin Receptor	Ki = 4.6 nM	8.4	Human/Rat	[1]

Table 2: Efficacy in Preclinical and Clinical Studies



Tocolytic Agent	Study Type	Model/Popu lation	Key Efficacy Endpoint	Outcome	Reference
L-368,899	Preclinical	Pregnant rhesus monkeys	Inhibition of spontaneous nocturnal uterine contractions	Potent inhibition observed	[1][3][4]
Phase I Clinical	Postpartum women	Blockade of oxytocin-stimulated uterine activity	Potency similar to that in rhesus monkeys	[1]	
Atosiban	Clinical Trial	Women in preterm labor	Undelivered at 48 hours	88.1%	[7]
Clinical Trial	Women in preterm labor	Undelivered at 7 days	79.7%	[7]	
Terbutaline	Clinical Trial	Women in preterm labor	Undelivered at 48 hours	85.3%	[8]
Clinical Trial	Women in preterm labor	Undelivered at 7 days	67.4%	[8]	
Ritodrine	Clinical Trial	Women in preterm labor	Undelivered at 48 hours	88.9%	[7]
Clinical Trial	Women in preterm labor	Undelivered at 7 days	77.6%	[7]	

Table 3: Maternal Side Effect Profile (from Clinical Trials)



Tocolytic Agent	Cardiovascular Side Effects	Other Common Side Effects	Reference
Atosiban	8.3%	Nausea, headache	[7]
β-Agonists (Ritodrine/Terbutaline)	81.2% (tachycardia, palpitations)	Tremor, hyperglycemia, hypokalemia	[7][13][14]
Nifedipine (Calcium Channel Blocker)	Hypotension, tachycardia	Headache, flushing, dizziness	[9]

Experimental Protocols

L-368,899: Inhibition of Oxytocin-Induced Uterine Contractions in Pregnant Rhesus Monkeys

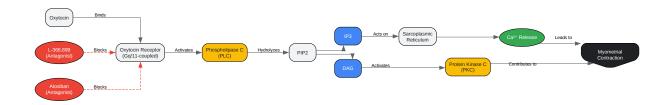
- Animal Model: Late-term pregnant rhesus monkeys were used as a model for human uterine activity.
- Instrumentation: Animals were instrumented with uterine electromyographic (EMG)
 electrodes and intrauterine pressure (IUP) catheters to monitor uterine contractions.
- Drug Administration: L-368,899 was administered intravenously (i.v.) or orally.
- Experimental Procedure:
 - A baseline period of spontaneous uterine activity was recorded.
 - Oxytocin was infused intravenously to induce uterine contractions.
 - L-368,899 was administered at various doses.
 - The inhibitory effect of L-368,899 on oxytocin-induced uterine contractions was quantified by measuring the reduction in IUP and EMG activity.
- Data Analysis: The dose-dependent inhibitory effect of L-368,899 was determined.



L-368,899: Phase I Study in Postpartum Women

- Study Population: Healthy postpartum women on the first or second day after delivery.
- Study Design: Double-blind, placebo-controlled, dose-escalation study.
- Procedure:
 - An infusion of oxytocin was administered to induce regular uterine contractions, monitored by an intrauterine pressure catheter.
 - Once a stable pattern of contractions was established, a single intravenous dose of L-368,899 or placebo was administered.
 - The effect on the frequency and amplitude of uterine contractions was recorded for several hours.
- Outcome Measures: The primary outcome was the degree of inhibition of oxytocin-induced uterine activity. Safety and tolerability were also assessed.

Visualizations Signaling Pathway of Oxytocin Receptor Antagonists

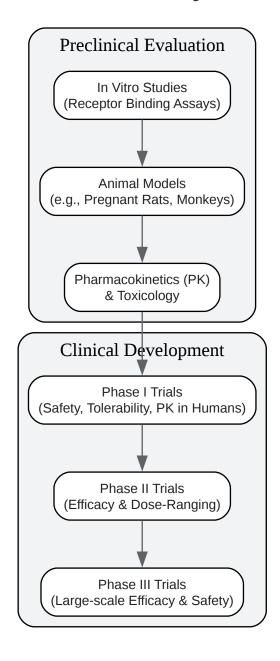


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Caption: Oxytocin receptor signaling and points of antagonist inhibition.



Experimental Workflow for Tocolytic Drug Evaluation



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Caption: A generalized workflow for the evaluation of a novel tocolytic agent.

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